molecular formula C17H21NO2S B2882762 Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate CAS No. 350990-06-6

Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate

Cat. No.: B2882762
CAS No.: 350990-06-6
M. Wt: 303.42
InChI Key: JWDROUQJHOPHCG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a butyl-substituted phenyl ring attached to the thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetic ester in the presence of elemental sulfur and a base. The reaction proceeds through the formation of an intermediate thiophene ring, which is then functionalized to introduce the amino and ester groups.

    Gewald Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of new substituents at the amino group or other reactive sites.

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives:

These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.

Properties

IUPAC Name

ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-3-5-6-12-7-9-13(10-8-12)14-11-21-16(18)15(14)17(19)20-4-2/h7-11H,3-6,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDROUQJHOPHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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